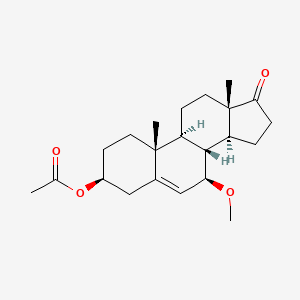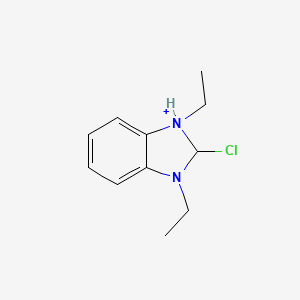
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is a chemical compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a chlorine atom and two ethyl groups attached to the benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves the reaction of 1,3-diethyl-2,3-dihydro-1H-benzimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow technology also allows for the efficient scaling up of the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents. The reactions are usually performed in solvents like acetonitrile or dichloromethane at room temperature.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are used as reducing agents. The reactions are conducted in solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Major Products Formed
Substitution Reactions: Substituted benzimidazole derivatives with various functional groups.
Oxidation Reactions: Benzimidazole N-oxides.
Reduction Reactions: Dihydrobenzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex benzimidazole derivatives. It is also employed as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Benzimidazole derivatives, including 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use as therapeutic agents.
Medicine: The compound is being explored for its potential use in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is essential for cell division. This mechanism is particularly relevant in the context of anticancer activity, as it can lead to the disruption of mitotic processes and induce cell death in cancer cells.
Comparación Con Compuestos Similares
2-Chloro-1,3-diethyl-2,3-dihydro-1H-benzimidazol-1-ium can be compared with other similar compounds, such as:
2-Chloro-1,3-dimethylimidazolinium chloride: This compound is structurally similar but contains methyl groups instead of ethyl groups.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-diphenylaniline: This compound is used as an n-type dopant in organic electronics and has applications in the fabrication of organic thin film transistors and solar cells.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound is used in various chemical reactions and has different functional properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties
Propiedades
Número CAS |
46268-01-3 |
|---|---|
Fórmula molecular |
C11H16ClN2+ |
Peso molecular |
211.71 g/mol |
Nombre IUPAC |
2-chloro-1,3-diethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C11H15ClN2/c1-3-13-9-7-5-6-8-10(9)14(4-2)11(13)12/h5-8,11H,3-4H2,1-2H3/p+1 |
Clave InChI |
ALJINYWDODZKSZ-UHFFFAOYSA-O |
SMILES canónico |
CC[NH+]1C(N(C2=CC=CC=C21)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


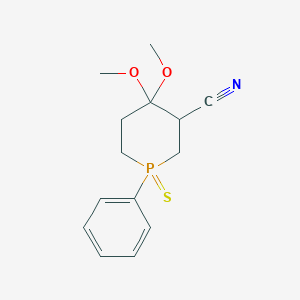

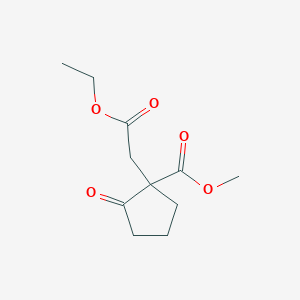

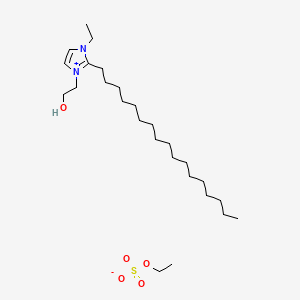
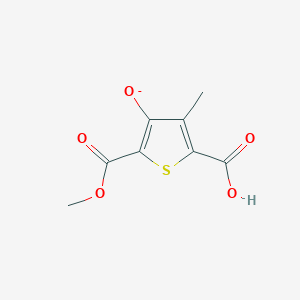

![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
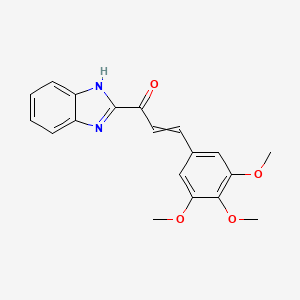
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)

![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

